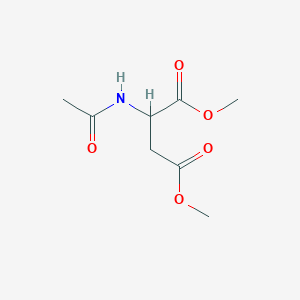
dl-Aspartic acid, N-acetyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Dimethyl 2-acetamidosuccinate is an organic compound with the molecular formula C8H13NO5 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the alpha carbon is replaced by an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
(S)-Dimethyl 2-acetamidosuccinate can be synthesized through several methods. One common approach involves the reaction of dimethyl succinate with acetamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C. The use of a base, such as sodium hydroxide, can facilitate the reaction by deprotonating the acetamide, making it more nucleophilic.
Industrial Production Methods
In an industrial setting, the production of (S)-Dimethyl 2-acetamidosuccinate may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of high-purity starting materials and efficient purification techniques, such as crystallization or chromatography, is essential to obtain a high-purity product.
化学反应分析
Types of Reactions
(S)-Dimethyl 2-acetamidosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(S)-Dimethyl 2-acetamidosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving hydrolases that act on succinate derivatives.
Medicine: Research into the pharmacological properties of (S)-Dimethyl 2-acetamidosuccinate and its derivatives may reveal potential therapeutic applications, such as enzyme inhibitors or drug delivery agents.
Industry: The compound’s reactivity and functional groups make it useful in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which (S)-Dimethyl 2-acetamidosuccinate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes that recognize succinate derivatives, binding to the active site and either inhibiting or modifying the enzyme’s activity. The molecular targets and pathways involved can vary, but key interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
相似化合物的比较
Similar Compounds
(S)-Diethyl 2-acetamidosuccinate: This compound is similar in structure but has ethyl groups instead of methyl groups. It may exhibit different reactivity and solubility properties.
N-(2-acetamido)iminodiacetate: This compound has a similar acetamido group but a different overall structure, leading to different chemical and biological properties.
Uniqueness
(S)-Dimethyl 2-acetamidosuccinate is unique due to its specific combination of functional groups and stereochemistry. The presence of both ester and acetamido groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Its stereochemistry can also influence its interactions with biological molecules, potentially leading to unique biological activities.
属性
IUPAC Name |
dimethyl 2-acetamidobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-5(10)9-6(8(12)14-3)4-7(11)13-2/h6H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXVQSXUIFMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
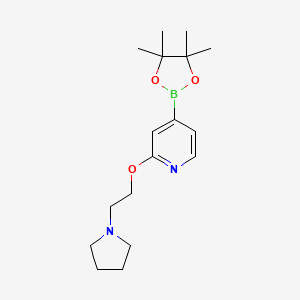


![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)
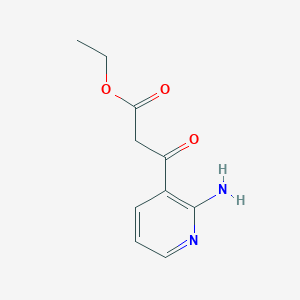
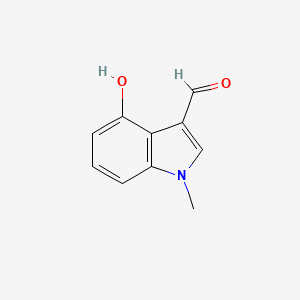
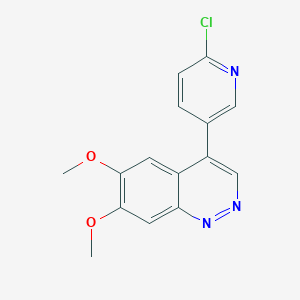

![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
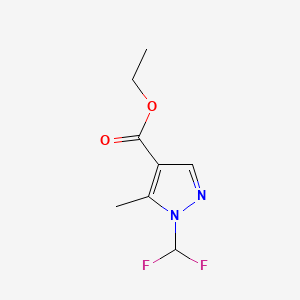
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
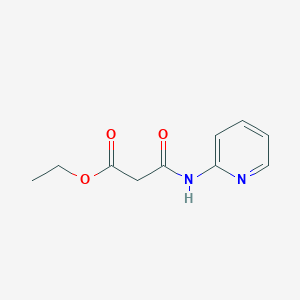
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
